1H-Benzimidazole,5-methoxy-1,2-dimethyl-(9CI)
Overview
Description
1H-Benzimidazole,5-methoxy-1,2-dimethyl-(9CI) is a heterocyclic aromatic organic compound with the molecular formula C10H12N2O. It is a derivative of benzimidazole, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1H-Benzimidazole,5-methoxy-1,2-dimethyl-(9CI) typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 5-methoxy-2-nitroaniline with formaldehyde and subsequent reduction of the nitro group to form the desired benzimidazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity .
Chemical Reactions Analysis
1H-Benzimidazole,5-methoxy-1,2-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce nitro groups or other reducible functionalities.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
1H-Benzimidazole,5-methoxy-1,2-dimethyl-(9CI) has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole,5-methoxy-1,2-dimethyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may interfere with cellular pathways involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
1H-Benzimidazole,5-methoxy-1,2-dimethyl-(9CI) can be compared with other benzimidazole derivatives, such as:
5-Methoxy-1H-benzimidazol-2-thiol: Known for its antimicrobial properties.
2-Mercapto-5-methoxybenzimidazole: Used in the preparation of COX-2 inhibitors.
Omeprazole: A well-known proton pump inhibitor used in the treatment of gastric ulcers.
The uniqueness of 1H-Benzimidazole,5-methoxy-1,2-dimethyl-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
5-methoxy-1,2-dimethylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-11-9-6-8(13-3)4-5-10(9)12(7)2/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNUBOSZEJYDHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279785 | |
Record name | 5-Methoxy-1,2-dimethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001279785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50591-24-7 | |
Record name | 5-Methoxy-1,2-dimethyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50591-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-1,2-dimethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001279785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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